1,1-Dibromo-2-ethoxycyclopropane
Overview
Description
1,1-Dibromo-2-ethoxycyclopropane is an organic compound with the molecular formula C5H8Br2O. It is a cyclopropane derivative where two bromine atoms are attached to the same carbon atom, and an ethoxy group is attached to the adjacent carbon. This compound is of interest due to its unique structure and reactivity, making it useful in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dibromo-2-ethoxycyclopropane can be synthesized through the bromination of 2-ethoxycyclopropane. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in a controlled environment with appropriate safety measures is crucial due to its highly reactive and corrosive nature. The product is then isolated and purified using standard industrial techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,1-Dibromo-2-ethoxycyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide (OH-) or alkoxide (RO-) ions.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes or alkynes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbons
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol.
Major Products
Substitution: Formation of 2-ethoxycyclopropanol or 2-ethoxycyclopropyl ethers.
Elimination: Formation of ethoxy-substituted alkenes or alkynes.
Reduction: Formation of 2-ethoxycyclopropane.
Scientific Research Applications
1,1-Dibromo-2-ethoxycyclopropane is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Used in the preparation of polymers and advanced materials.
Chemical Biology: Studied for its interactions with biological molecules and potential use in biochemical assays .
Mechanism of Action
The mechanism of action of 1,1-dibromo-2-ethoxycyclopropane involves its reactivity towards nucleophiles and bases. The presence of two bromine atoms makes the compound highly electrophilic, allowing it to undergo nucleophilic substitution and elimination reactions. The ethoxy group can also participate in various chemical transformations, enhancing the compound’s versatility in synthetic applications .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dibromo-2-methoxycyclopropane
- 1,1-Dibromo-2-chlorocyclopropane
- 1,1-Dibromo-2-fluorocyclopropane
Uniqueness
1,1-Dibromo-2-ethoxycyclopropane is unique due to the presence of the ethoxy group, which imparts different reactivity and physical properties compared to its analogs. The ethoxy group can participate in hydrogen bonding and other interactions, making it distinct in terms of solubility and reactivity .
Properties
IUPAC Name |
1,1-dibromo-2-ethoxycyclopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O/c1-2-8-4-3-5(4,6)7/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTFXBZANVKIIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC1(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499613 | |
Record name | 1,1-Dibromo-2-ethoxycyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60499613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55249-20-2 | |
Record name | 1,1-Dibromo-2-ethoxycyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60499613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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